molecular formula C13H11FN2O3 B2868598 (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione CAS No. 155527-25-6

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione

Cat. No.: B2868598
CAS No.: 155527-25-6
M. Wt: 262.24
InChI Key: ZLUIDDQIIJLFQP-IZZDOVSWSA-N
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Description

(3E)-1-Acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is a synthetic diketopiperazine (DKP) derivative characterized by a piperazine-2,5-dione core substituted with an acetyl group at the 1-position and a 4-fluorophenyl arylidene moiety at the 3-position. This compound belongs to a class of molecules known for their structural rigidity, metabolic stability, and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O3/c1-8(17)16-7-12(18)15-11(13(16)19)6-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIDDQIIJLFQP-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(=O)NC(=CC2=CC=C(C=C2)F)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC(=O)N/C(=C/C2=CC=C(C=C2)F)/C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione, commonly referred to as a piperazine derivative, has garnered attention for its potential biological activities. This compound, with the CAS number 155527-25-6, is characterized by its complex structure and diverse pharmacological properties. Its molecular formula is C13H11FN2O3C_{13}H_{11}FN_2O_3, and it has a molar mass of 262.24 g/mol .

Chemical Structure

The chemical structure of (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is essential to understanding its biological activity. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, including:

  • Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds similar to (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The piperazine-2,5-dione framework has been linked to anticancer activity. Compounds within this class have shown selective inhibitory effects on cancer cell lines, including pancreatic cancer cells . The mechanism often involves the modulation of key cellular pathways related to proliferation and apoptosis.

The biological activity of (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione is believed to stem from its ability to interact with specific molecular targets such as enzymes and receptors involved in critical biological processes. These interactions can lead to alterations in cellular signaling pathways, resulting in therapeutic effects.

Antimicrobial Activity

A study evaluated various piperazine derivatives for their antibacterial efficacy. The results indicated that compounds with similar structures to (3E)-1-acetyl-3-[(4-fluorophenyl)methylidene]piperazine-2,5-dione exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research involving the synthesis of tryptamine-piperazine derivatives highlighted the anticancer potential of compounds featuring the piperazine ring. One derivative showed selective anti-proliferative activity against human pancreatic cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics .

Data Table: Biological Activities

Activity Type Target IC50/MIC Values Reference
AntibacterialStaphylococcus aureus0.0039 - 0.025 mg/mL
AnticancerHuman pancreatic cancer cellsIC50 < 6 μM
AntiviralHIV reverse transcriptaseIC50 = 2.95 μM

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The biological and physicochemical properties of piperazine-2,5-dione derivatives are heavily influenced by substituents. Below is a comparison of key analogs:

Compound Name Substituents at 3-/6-Positions Key Features Biological Activity
Target Compound 1-Acetyl, 3-(4-fluorophenyl) Enhanced lipophilicity (acetyl); electron-withdrawing fluorine substituent Anticancer (hypothesized)
XR334 Phenyl groups Network structures via π-stacking; low lipophilicity Moderate anticancer activity
Phenylahistin/Plinabulin Imidazole moiety Internal hydrogen bonding; high lipophilicity Potent microtubule inhibition
(3Z,6Z)-3-(4-Methoxybenzylidene)-6-(2-methylpropylidene)-piperazine-2,5-dione 4-Methoxybenzylidene, 2-methylpropylidene Extended conjugation; methoxy donor group Antibiotic/antifungal
3-(4-Dimethylaminobenzylidene) Derivatives 4-Dimethylaminobenzylidene (electron-rich) Donor-acceptor systems; deep coloration Potential dyestuffs

Key Observations:

  • Lipophilicity: The acetyl group in the target compound likely increases lipophilicity compared to non-acetylated analogs like XR334, which exhibit poor solubility . This modification mirrors strategies used in plinabulin, where imidazole substituents enhance membrane permeability .
  • Electronic Effects: The 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with electron-donating groups (e.g., 4-methoxy in or dimethylamino in ). Such differences impact charge distribution, solubility, and receptor interactions .
Anticancer Activity
  • XR334 and Piperazine B : Exhibit moderate anticancer activity due to low lipophilicity and extensive intermolecular hydrogen bonding, limiting cellular uptake .
  • Plinabulin : The imidazole moiety reduces intermolecular interactions, enhancing lipophilicity and microtubule-disrupting activity .
Antimicrobial Activity

Natural DKPs like (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione () show antibiotic activity, attributed to methylthio and hydroxybenzyl groups. The target compound’s fluorine substituent, however, may confer distinct mechanisms, such as enhanced metabolic stability .

Physicochemical Properties

Solubility and Surface Tension
  • Methyl Substitution: Fewer methyl groups on the DKP scaffold correlate with higher surface tension and solubility ().
  • Fluorine Impact: The electronegative fluorine atom may reduce solubility in nonpolar solvents but enhance stability against oxidative metabolism .

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